N-(2-Fluorophenyl)picolinamide
Overview
Description
N-(2-Fluorophenyl)picolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a fluorine atom attached to the phenyl ring and a picolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Fluorophenyl)picolinamide can be synthesized through several methods. One common approach involves the copper-catalyzed ortho-monofluorination of aniline derivatives using Selectfluor, copper acetate, and acetic acid . The reaction proceeds via an electrophilic process, with the position selectivity controlled by the bidentate coordination of picolinic acid amides with copper .
Another method involves microwave-assisted copper-catalyzed diaryletherification. This method uses copper iodide and this compound as catalysts, with potassium phosphate in acetonitrile under microwave irradiation . This approach is advantageous due to its operational simplicity, rapid heating, shorter reaction times, and higher chemical yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned copper-catalyzed reactions. The use of microwave-assisted catalysis is particularly favored in industrial settings due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include Selectfluor for fluorination, copper catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the copper-catalyzed diaryletherification reaction produces bioactive prenylated diresorcinols .
Scientific Research Applications
N-(2-Fluorophenyl)picolinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)picolinamide involves its role as a ligand in copper-catalyzed reactions. The bidentate coordination of the picolinamide moiety with copper enhances the redox properties of the metal center, facilitating efficient coupling reactions . The fluorine atom’s presence also influences the compound’s reactivity and selectivity in these reactions .
Comparison with Similar Compounds
N-(2-Fluorophenyl)picolinamide can be compared with other picolinamide derivatives, such as:
- N-(2-Chlorophenyl)picolinamide
- N-(2-Bromophenyl)picolinamide
- N-(2-Iodophenyl)picolinamide
These compounds share similar structural features but differ in the halogen atom attached to the phenyl ring. The presence of different halogens affects their reactivity, selectivity, and applications. This compound is unique due to the specific influence of the fluorine atom on its chemical properties and applications .
Properties
IUPAC Name |
N-(2-fluorophenyl)pyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-9-5-1-2-6-10(9)15-12(16)11-7-3-4-8-14-11/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQOFSCVWHUZLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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